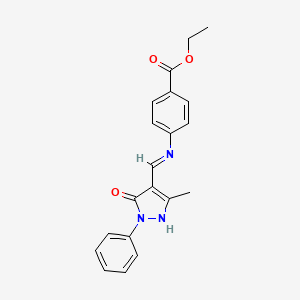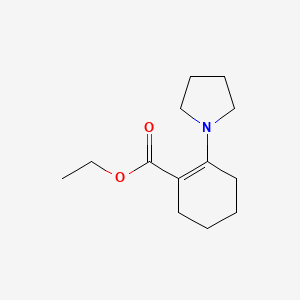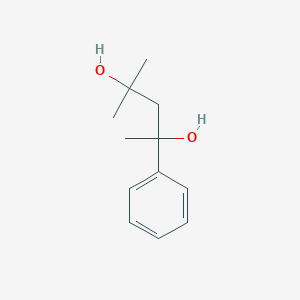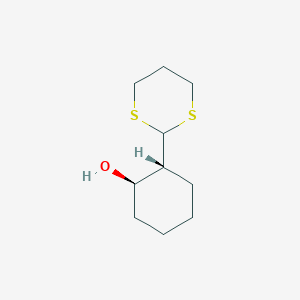
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester is a complex organic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes a pyrazoline ring fused with a benzoic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with p-aminobenzoic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and pyrazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Shares a similar pyrazoline structure but lacks the ethyl ester moiety.
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound, with a simpler structure.
1-Phenyl-3-methyl-5-pyrazolone: Another related compound with similar chemical properties .
Uniqueness
The uniqueness of p-((3-Methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methylamino)benzoic acid ethyl ester lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
24664-52-6 |
|---|---|
Molekularformel |
C20H19N3O3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
ethyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-20(25)15-9-11-16(12-10-15)21-13-18-14(2)22-23(19(18)24)17-7-5-4-6-8-17/h4-13,22H,3H2,1-2H3 |
InChI-Schlüssel |
RLAOSFVYZNBJRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)



![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)

![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)







